molecular formula C13H12BrNO3S B3180824 4-bromo-N-(3-methoxyphenyl)benzenesulfonamide CAS No. 349404-74-6

4-bromo-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No.: B3180824
CAS No.: 349404-74-6
M. Wt: 342.21 g/mol
InChI Key: ZQNFAXFJQTVJLP-UHFFFAOYSA-N
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Description

4-bromo-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and material science. This compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromobenzenesulfonyl chloride+3-methoxyanilineThis compound+HCl\text{4-bromobenzenesulfonyl chloride} + \text{3-methoxyaniline} \rightarrow \text{this compound} + \text{HCl} 4-bromobenzenesulfonyl chloride+3-methoxyaniline→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(3-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.

    Biological studies: It serves as a probe to study enzyme inhibition and protein interactions.

    Material science: It is utilized in the development of advanced materials with specific electronic and optical properties.

    Industrial applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Uniqueness

4-bromo-N-(3-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding interactions and selectivity profiles compared to its analogs.

Properties

IUPAC Name

4-bromo-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNFAXFJQTVJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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